OM3KJ27Ats
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OM3KJ27Ats, also known as MK-499 free base, is a chemical compound with the molecular formula C25H29N3O4S and a molecular weight of 467.58 g/mol . This compound is known for its unique stereochemistry, having two defined stereocenters . It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of OM3KJ27Ats involves several steps, including the use of specific reagents and reaction conditions. One of the known synthetic routes is the asymmetric synthesis of MK-499, which involves the use of chiral catalysts to achieve the desired stereochemistry . The industrial production methods for this compound are not widely documented, but it is typically produced in specialized chemical laboratories under controlled conditions to ensure purity and consistency.
Chemical Reactions Analysis
OM3KJ27Ats undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield secondary amines or alcohols .
Scientific Research Applications
OM3KJ27Ats has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying stereochemistry and reaction mechanisms. In biology, it is used to investigate the effects of specific molecular interactions on cellular processes. In medicine, this compound is studied for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of OM3KJ27Ats involves its interaction with specific molecular targets and pathways. It is known to inhibit potassium voltage-gated channel subfamily B member 1, which plays a crucial role in regulating cardiac electrical activity . By inhibiting this channel, this compound can modulate cardiac rhythm and has potential therapeutic applications in treating arrhythmias .
Comparison with Similar Compounds
OM3KJ27Ats is unique compared to other similar compounds due to its specific stereochemistry and molecular structure. Similar compounds include MK-499 dihydrate and MK-499 salt, which share the same active moiety but differ in their physical and chemical properties . These differences can affect their solubility, stability, and overall efficacy in various applications.
Properties
CAS No. |
161799-18-4 |
---|---|
Molecular Formula |
C25H29N3O4S |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-[(4R)-1'-[(2R)-6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide |
InChI |
InChI=1S/C25H29N3O4S/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21/h2-3,5,7,12,14,21,23,27,29H,4,6,8-11,13,15H2,1H3/t21-,23-/m1/s1 |
InChI Key |
NIYGLRKUBPNXQS-FYYLOGMGSA-N |
Isomeric SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)[C@@H]4CCC5=C(C4)C=CC(=C5)C#N)C[C@H]2O |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.